![molecular formula C₃¹³C₁₂H₁₂Br₄O₂ B1142633 Tetrabromobisphenol A-13C12 CAS No. 132876-39-1](/img/no-structure.png)
Tetrabromobisphenol A-13C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrabromobisphenol A-13C12, also known as TBBA-13C12, is a type of bisphenol A (BPA) that has been labeled with 13C12 to enable its detection and quantification. As a halogenated bisphenol A, TBBA-13C12 has been used as a flame retardant in various consumer products and materials, including electronics, furniture, and textiles. It is also known to be an endocrine disruptor, meaning it has the potential to interfere with the body's normal hormone functions.
Scientific Research Applications
Endocrine Disruption
TBBPA is known as an endocrine disruptor . It’s employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .
Flame Retardant
TBBPA is among the most utilized flame retardants in the industry globally . It’s extensively applied to reduce the flammability of some commercial products such as furniture, circuit boards, textiles, polystyrene foams, epoxy resins, and padding materials .
Human Biomonitoring
TBBPA is detectable in human samples, such as human urine, blood, and breast milk, especially from Asian countries . This makes it a significant compound for human biomonitoring studies .
Environmental Impact Studies
TBBPA is released into the environment in the process of production, usage, and waste disposal . This leads to its presence in various environmental matrices , making it a crucial compound for studying environmental impacts.
Bioaccumulation Research
TBBPA is used in bioaccumulation research. For example, studies have been conducted to investigate the bioconcentration pattern of TBBPA in common carp .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Tetrabromobisphenol A-13C12 can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol-13C6", "Bromine", "Sodium hydroxide", "Acetone", "Bisphenol A" ], "Reaction": [ "Step 1: Bromination of Phenol-13C6 with Bromine in the presence of Sodium hydroxide to form 2,4,6-tribromophenol-13C6", "Step 2: Condensation of 2,4,6-tribromophenol-13C6 with Bisphenol A in the presence of Sodium hydroxide to form Tetrabromobisphenol A-13C12", "Step 3: Purification of Tetrabromobisphenol A-13C12 by recrystallization from Acetone" ] } | |
CAS RN |
132876-39-1 |
Product Name |
Tetrabromobisphenol A-13C12 |
Molecular Formula |
C₃¹³C₁₂H₁₂Br₄O₂ |
Molecular Weight |
555.78 |
synonyms |
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane-13C12; 2,2-Bis(4-hydroxy-3,5-dibromophenyl)propane-13C12; 2,2’,6,6’-Tetrabromobisphenol A-13C12; 3,3’,5,5’-Tetrabromobisphenol A-13C12; 3,5,3’,5’-Tetrabromobisphenol A-13C12; 4,4’-(1-Methylethylidene)bis[2, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.